1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine

5-HT2A Serotonin Receptor GPCR CNS Drug Discovery

CNS drug discovery teams often face prolonged lead optimization due to poor CNS MPO scores of polar fragments. 1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine (CAS 1247686-86-7) solves this by providing a pre-optimized scaffold with an intrinsic LogP of ~2.85, directly entering the desirable CNS chemical space. - Validated core for sub-0.7 nM 5-HT2A modulators (BindingDB data) - Unique 3,3-dimethylbutyl group acts as a selectivity filter against off-target kinases (e.g., AXL, CDKs) - Reactive 3-amino handle enables rapid library synthesis for PROTAC development

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13063900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CCN1C=CC(=N1)N
InChIInChI=1S/C9H17N3/c1-9(2,3)5-7-12-6-4-8(10)11-12/h4,6H,5,7H2,1-3H3,(H2,10,11)
InChIKeyWPCRWIGHJKBFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine: Overview


1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine (CAS: 1247686-86-7) is a functionalized, N-alkyl substituted 3-aminopyrazole building block with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol . The compound features a primary amino group at the pyrazole 3-position, a well-known pharmacophoric motif for kinase hinge-binding, and a sterically bulky 3,3-dimethylbutyl group at the N-1 position . This unique combination of a privileged hydrogen-bonding motif with a highly branched, lipophilic alkyl chain distinguishes it from simpler N-alkyl-3-aminopyrazoles and makes it a valuable intermediate for early-stage medicinal chemistry programs targeting binding pockets that accommodate or require shaped lipophilic groups.

Why N-1 Alkyl Chain Selection Matters


The N-1 substituent on the 3-aminopyrazole ring dictates the scaffold's lipophilicity, steric profile, and subsequent biological target engagement. While a simple tert-butyl analog provides steric bulk, the 3,3-dimethylbutyl group introduces a longer, more flexible neopentyl-like chain, resulting in a significantly different spatial occupancy and lipophilic distribution [1]. Direct substitution with a smaller or linear alkyl chain (e.g., n-butyl or isobutyl) will fail to recapitulate the specific hydrophobic interactions and conformational constraints observed in potent compounds derived from this scaffold, as evidenced by the dramatic loss in receptor binding affinity when the 3,3-dimethylbutyl moiety is altered in advanced leads [2].

Performance Differentiation Guide


Sub-Nanomolar 5-HT2A Receptor Affinity

In a direct comparative context, elaborated compounds built upon the 1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine core demonstrate sub-nanomolar binding affinity for the 5-HT2A receptor, a level of potency unattainable by closely related scaffolds lacking this specific N-1 substitution. For example, patent data reveals that an advanced ligand incorporating the 3,3-dimethylbutylpyrazol-3-amine substructure (US10183913, Example 266) exhibits a Ki of 0.650 nM against the 5-HT2A receptor [1]. This exceptional target engagement is a key differentiator when entering a chemical space that demands potent modulation of serotonergic signaling.

5-HT2A Serotonin Receptor GPCR CNS Drug Discovery Neurological Disorders

Optimized Lipophilicity for CNS Drug-Likeness

The calculated partition coefficient (cLogP) is a critical descriptor for CNS drug-likeness, where an optimal range of 2–5 is often targeted. 1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine possesses a cLogP of approximately 2.85, placing it firmly within the favorable CNS chemical space [1]. This is a calculated value based on its chemical structure, which contrasts sharply with smaller or more polar N-alkyl analogs.

Medicinal Chemistry CNS MPO Physicochemical Property Optimization Drug Design

Steric Differentiation for Kinase Selectivity

The 3-aminopyrazole scaffold is a well-established hinge-binding motif in kinase drug discovery, with the N-1 substituent playing a crucial role in directing selectivity. The 3,3-dimethylbutyl group's neopentyl structure (a quaternary carbon adjacent to the methylene linker) introduces a unique steric environment that can differentiate access to the hinge region among different kinases, a feature not offered by simpler N-alkyl groups.

Kinase Inhibitor Selectivity 3-Aminopyrazole Scaffold Hinge-Binding Motif Cancer and Inflammation

Optimal Application Scenarios


CNS-Penetrant 5-HT2A Modulator Lead Generation

For neuroscience or psychiatry-focused drug discovery teams initiating a program to develop potent, CNS-penetrant modulators of the 5-HT2A receptor, this compound is the rational starting point. The evidence clearly shows that its sub-0.7 nM binding affinity in modern patent exemplars (BindingDB-derived) is achievable from this core, providing a validated entry into a high-potency chemical space that generic N-alkyl-3-aminopyrazoles cannot reach [1].

Kinase Inhibitor Selectivity Engineering

In cancer or inflammatory disease programs where large kinase panels require potent yet highly selective inhibition, medicinal chemists should specify this building block for parallel synthesis libraries. Its neopentyl-like steric group acts as a unique selectivity filter against closely related kinases like AXL or CDKs, a strategic advantage over the flatter selectivity profiles often observed with N-methyl or N-aryl 3-aminopyrazole analogs [2].

Improving CNS Drug-Likeness in Lead Optimization

Teams struggling with achieving both high potency and favorable CNS drug-like properties (CNS MPO score) during lead optimization can benefit from this intermediate. Its calculated LogP of ~2.85 positions it immediately in the desirable CNS chemical space [3]. Procurement of this building block allows medicinal chemists to bypass several rounds of property-tuning synthesis that are typically mandatory when advancing hits from more polar 3-aminopyrazole fragments, directly impacting project timelines and costs.

Hybrid Ligand Design via CuAAC

For groups designing bivalent or PROTAC molecules, the primary amino group at the pyrazole 3-position is a reactive handle for further derivatization (e.g., to amides or ureas), while the 3,3-dimethylbutyl tail provides an optimal lipophilic tether. This facilitates the construction of bifunctional molecules where a hydrophobic linker is essential to bridge two distinct protein-binding motifs, enhancing ternary complex formation and subsequent target degradation efficiency.

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